


# Spectroscopic Data of 4-Morpholinoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Morpholinoaniline**, a compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

# **Spectroscopic Data Summary**

The spectroscopic data for **4-Morpholinoaniline** is summarized in the tables below, providing a clear reference for compound identification and characterization.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR Data



| Chemical Shift (δ) | Multiplicity | Integration | Assignment                        |
|--------------------|--------------|-------------|-----------------------------------|
| 6.84               | d            | 2H          | Ar-H                              |
| 6.65               | d            | 2H          | Ar-H                              |
| 3.85               | t            | 4H          | O-(CH <sub>2</sub> ) <sub>2</sub> |
| 3.63               | s (br)       | 2H          | NH <sub>2</sub>                   |
| 3.06               | t            | 4H          | N-(CH <sub>2</sub> ) <sub>2</sub> |

Solvent: CDCl3

#### <sup>13</sup>C NMR Data

| Chemical Shift (δ) ppm | Assignment        |
|------------------------|-------------------|
| 141.5                  | Ar-C              |
| 140.9                  | Ar-C              |
| 120.2                  | Ar-CH             |
| 116.1                  | Ar-CH             |
| 67.0                   | O-CH <sub>2</sub> |
| 50.6                   | N-CH <sub>2</sub> |

# **Infrared (IR) Spectroscopy**



| Wavenumber (cm⁻¹) | Intensity | Assignment                   |
|-------------------|-----------|------------------------------|
| 3400-3250         | Medium    | N-H stretch (primary amine)  |
| 3100-3000         | Strong    | C-H stretch (aromatic)       |
| 2950-2800         | Medium    | C-H stretch (aliphatic)      |
| 1620              | Strong    | N-H bend (primary amine)     |
| 1515              | Strong    | C=C stretch (aromatic ring)  |
| 1235              | Strong    | C-N stretch (aromatic amine) |
| 1120              | Strong    | C-O-C stretch (ether)        |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment                                         |
|-----|--------------------|----------------------------------------------------|
| 178 | High               | [M] <sup>+</sup> (Molecular Ion)                   |
| 120 | High               | [M - C <sub>4</sub> H <sub>6</sub> O] <sup>+</sup> |
| 119 | Medium             | [M - C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup> |

Ionization Method: Electron Ionization (EI)

# **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic analyses performed on **4-Morpholinoaniline**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

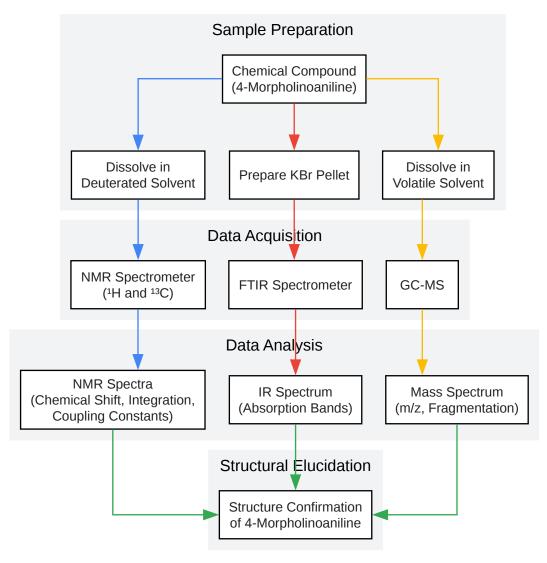
A sample of **4-Morpholinoaniline** (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl<sub>3</sub>, 0.75 mL) in a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker AC-300 spectrometer.[1] For <sup>1</sup>H NMR, the spectral width was set to 12 ppm with a relaxation delay of 1.0 second. For <sup>13</sup>C NMR, a proton-decoupled spectrum was acquired with a spectral width of 220 ppm and a relaxation delay of 2.0 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.



## Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet method.[2][3] A small amount of **4-Morpholinoaniline** (1-2 mg) was finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[2][3] The mixture was then compressed into a thin, transparent pellet using a hydraulic press. The pellet was placed in the sample holder of an FTIR spectrometer, and the spectrum was recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

## **Mass Spectrometry (MS)**


Mass spectrometry was performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[1] A dilute solution of **4-Morpholinoaniline** in a volatile organic solvent, such as dichloromethane or methanol, was prepared.[4][5] A small volume (1  $\mu$ L) of the solution was injected into the GC, where the compound was vaporized and separated on a capillary column before entering the mass spectrometer.[4] The mass spectrometer was operated in positive ion mode, and the mass-to-charge ratio (m/z) of the resulting fragments was recorded.[1]

# **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **4-Morpholinoaniline**.



#### General Workflow for Spectroscopic Analysis



Click to download full resolution via product page

Caption: General Workflow for Spectroscopic Analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Benzenamine, 4-(4-morpholinyl)- | C10H14N2O | CID 75655 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. What Is The Pellet Technique In Ir? Master Solid Sample Preparation For Clear Spectroscopy Kintek Solution [kindle-tech.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- To cite this document: BenchChem. [Spectroscopic Data of 4-Morpholinoaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b114313#spectroscopic-data-of-4-morpholinoaniline-nmr-ir-ms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com